molecular formula C5H3BrClNO B1340272 5-Bromo-2-chloropyridin-3-OL CAS No. 286946-77-8

5-Bromo-2-chloropyridin-3-OL

Cat. No. B1340272
M. Wt: 208.44 g/mol
InChI Key: KVDIPLHFSIUSIK-UHFFFAOYSA-N
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Description

The compound 5-Bromo-2-chloropyridin-3-OL is a halogenated pyridine derivative, which is a class of compounds that have garnered interest in medicinal chemistry due to their potential as building blocks for more complex chemical structures. These compounds are characterized by the presence of halogen atoms such as bromine and chlorine on the pyridine ring, which can significantly alter the chemical and physical properties of the molecule .

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, such as 5-bromo-2-chloropyridin-3-OL, often involves halogen dance reactions, which are a type of regioselective halogen exchange. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine was achieved using

Scientific Research Applications

  • Scientific Field: Synthesis of Heterocycles

    • Application : “5-Bromo-2-chloropyridin-3-OL” can be used in the synthesis of all four possible benzo[4,5]furopyridine tricyclic heterocycles .
    • Method of Application : The synthesis involves α and γ-activation of chloropyridines, as well as palladium-mediated reactions .
    • Results or Outcomes : The outcomes would be the production of various benzo[4,5]furopyridine tricyclic heterocycles .
  • Scientific Field: Organic Synthesis

    • Application : “5-Bromo-2-chloropyridin-3-OL” may be used in the preparation of Amino-2-chloropyridine via palladium-catalyzed amination .
    • Method of Application : This involves a palladium-catalyzed amination reaction .
    • Results or Outcomes : The outcome would be the production of Amino-2-chloropyridine .

Safety And Hazards

“5-Bromo-2-chloropyridin-3-OL” is classified as harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling this compound .

properties

IUPAC Name

5-bromo-2-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDIPLHFSIUSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587790
Record name 5-Bromo-2-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloropyridin-3-OL

CAS RN

286946-77-8
Record name 5-Bromo-2-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Morgentin, F Jung, M Lamorlette, M Maudet… - Tetrahedron, 2009 - Elsevier
… have shown that chlorination of 5-bromopyridin-3-ol (12) gives the 5-bromo-2-chloropyridin-3-ol (13) as the major product along with the C-6-chloro isomer and C-2,6-dichloro derivative…
A Bretéché, P Marchand, MR Nourrisson, P Hautefaye… - Tetrahedron, 2011 - Elsevier
… Sodium hydride (60% suspension in mineral oil) (0.95 g, 23.75 mmol) was slowly added to a solution of 5-bromo-2-chloropyridin-3-ol 5 (3.3 g, 15.83 mmol) in dry DMF (36 mL). When …

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